molecular formula C10H6BrN3O2 B8359062 7-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

7-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No. B8359062
M. Wt: 280.08 g/mol
InChI Key: AUKUCHQKOXGUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C10H6BrN3O2 and its molecular weight is 280.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Molecular Formula

C10H6BrN3O2

Molecular Weight

280.08 g/mol

IUPAC Name

7-bromo-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C10H6BrN3O2/c11-4-1-2-5-6(3-4)12-8-7(5)13-10(16)14-9(8)15/h1-3,12H,(H2,13,14,15,16)

InChI Key

AUKUCHQKOXGUED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C2NC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.2 g (58 mmol) 3-amino-6-bromo-1H-indole-2-carboxylic acid amide was suspended in 50 ml dioxan, and, after the addition of 11.7 ml (96 mmol) diphosgene, the suspension was refluxed for 2 h. Having cooled down to room temperature, 20 ml water was carefully added and the precipitate was subsequently sucked off. 13.4 g (99%) 7-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione was obtained. ESI-MS [m/z]: 278, 280 [M−H]−
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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